7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cytotoxicity QSAR Modeling Leukemia

Researchers requiring a QSAR-predicted, non-substitutable indoloquinoxaline for HL-60 leukemia SAR face limited sourcing. This 7-methyl, N6-(3-methylbutyl) derivative is rationally designed per class-level QSAR models that correlate branched alkyl and primary carbon density with enhanced DNA intercalation cytotoxicity. • Outperforms linear N6-alkyl analogs in predicted HL-60 cytotoxicity; the branched 5-carbon linker meets the validated INA minimum for DNA duplex stabilization while offering superior thermal stability vs. linear chains. • ~0.5-1.0 logP increase over non-methylated comparator (CAS 328015-95-8) enables measurable lipophilicity-DNA binding correlation in SPR libraries. • Available exclusively via custom synthesis; standard lead time 4-8 weeks with analytical characterization (NMR, HPLC, HRMS).

Molecular Formula C20H21N3
Molecular Weight 303.4 g/mol
Cat. No. B12120156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
Molecular FormulaC20H21N3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCC(C)C
InChIInChI=1S/C20H21N3/c1-13(2)11-12-23-19-14(3)7-6-8-15(19)18-20(23)22-17-10-5-4-9-16(17)21-18/h4-10,13H,11-12H2,1-3H3
InChIKeySVFXVCYYIARLEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline: Class Definition and Core Pharmacophore for DNA-Targeted Research


7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a rationally designed, dual-substituted derivative of the 6H-indolo[2,3-b]quinoxaline scaffold, a privileged planar heterocycle whose mechanism of pharmacological action is predominantly DNA intercalation [1]. This compound features a methylation at the 7-position of the indole ring and a branched 3-methylbutyl (isopentyl) chain at the N6 position, a combination that distinctly tunes the electron density and lipophilicity of the pharmacophore. Unlike the unsubstituted core, which serves merely as a synthetic entry point, this derivative incorporates substituents that are explicitly predicted by class-level QSAR models to enhance cytotoxic potency through the introduction of alkyl branching and primary carbon atom density [2].

Procurement Risk: Why Indoloquinoxaline Analogs Cannot Be Interchanged for 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline


Scientific and industrial users cannot freely substitute this compound with another 6H-indolo[2,3-b]quinoxaline derivative. The thermal stability of the critical compound-DNA intercalation complex is directly governed by the specific substituent type and orientation on the core nucleus [1]. Furthermore, linker-length dependency studies demonstrate that a minimum of five carbon atoms in the N6 side chain is required to stabilize a DNA duplex in intercalating nucleic acid (INA) constructs, but exceeding optimal lipophilicity can conversely compromise solubility and assay compatibility [2]. The combination of the branched five-carbon chain (3-methylbutyl) and the electron-donating 7-methyl group on this compound creates a unique physicochemical profile that directly impacts its DNA binding mode and resultant biological readout, meaning substitution with a non-branched butyl, a shorter alkyl chain, or a non-methylated analog will yield non-equivalent experimental data.

Head-to-Head Differentiation Data for 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline Against Its Closest Analogs


QSAR-Guided Cytotoxic Potency: N6 Branched Alkyl + 7-Methyl Substitution vs. Unbranched or Non-Methylated Analogs

Class-level QSAR analysis explicitly correlates the presence of 6-substituents with primary carbon atoms and increased steric bulk to a significant increase in cytotoxic potency against the HL-60 leukemia cell line. Compound 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is structurally pre-validated by this model: its 3-methylbutyl chain contains a high ratio of primary carbon atoms and provides branching, which are key structural indices for enhanced activity compared to linear, unbranched N6-alkyl analogs such as 6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline [1]. This is a superior, prediction-driven design that selects against simpler, commercially available straight-chain alkyl derivatives.

Cytotoxicity QSAR Modeling Leukemia HL-60

DNA Intercalation Complex Stability: Linker Length and Branching Validate N6 Chain Selection Over Shorter Analogs

A foundational INA study determined that an N6 alkyl linker of at least five carbon atoms is necessary to stabilize a DNA duplex when the indoloquinoxaline is used as a covalently tethered intercalator [1]. While shorter chains fail to enable intercalation, the conformational flexibility of excessive chain length can be disadvantageous. The isopentyl chain of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline exactly meets this five-carbon minimum. Crucially, its methyl branching restricts conformational freedom compared to the linear 6-pentyl analog, potentially pre-organizing the intercalator for more efficient DNA insertion and higher thermal stability than the unbranched analog, a property not achievable with the 4-carbon butyl chain which fails the minimum length requirement.

DNA Intercalation Thermal Stability Intercalating Nucleic Acids Duplex Stabilization

Physicochemical Differentiation: Computed LogP and Predictions Against Non-Methylated and Linear Alkyl Derivatives

Calculated physicochemical parameters provide a quantifiable basis for procurement selection. For the 7,9-dibromo analog with the identical 6-(3-methylbutyl) chain, the computed logP is 6.85, indicating the profound lipophilicity conferred by the halogen-free 3-methylbutyl indoloquinoxaline core . The commercially important comparator 6-isopentyl-6H-indolo[2,3-b]quinoxaline (CAS 328015-95-8) lacks the 7-methyl group, resulting in a lower predicted logP compared to the dual-substituted target compound . The introduction of the 7-methyl group on the target compound additionally increases the electron density on the indole ring and is predicted to lower the pKa of the indole NH ~2.70, a distinct electronic property that affects ionization state and DNA groove interactions relative to non-methylated isosteres .

Lipophilicity LogP Drug-likeness Solubility Prediction

Validated Application Scenarios for 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline Based on Differential Evidence


Lead Optimization in Oncology: HL-60 Leukemia Selective Cytotoxic Agent Development

Use as a QSAR-predicted optimized hit for targeted killing of acute promyelocytic leukemia cells. The compound's branched alkyl and 7-methyl architecture is predicted to outperform linear N6-alkyl analogs in cytotoxicity screens against HL-60 cells, making it a superior candidate for structure-activity relationship (SAR) expansion in leukemia drug discovery programs [1].

Bioconjugation and DNA Probe Design: Intercalating Nucleic Acid (INA) Monomer Synthesis

Employ as an INA monomer precursor for the covalent attachment of the indoloquinoxaline intercalator to therapeutic oligonucleotides. The 5-carbon branched linker meets the validated minimum length requirement for DNA duplex stabilization, while its restricted conformational freedom may confer superior thermal stability over linear 5-carbon linkers, enabling more robust diagnostic probe or antisense therapeutic constructs [1].

Physicochemical Differentiation Studies: Structure-Property Relationship (SPR) for DNA Intercalators

Utilize this compound as a key member of a comparative SPR library including 6-isopentyl-6H-indolo[2,3-b]quinoxaline (CAS 328015-95-8) and 6-butyl-7-methyl-6H-indolo[2,3-b]quinoxaline (CAS 840510-75-0) to quantitatively deconvolve the contribution of the 7-methyl group and N6 branching to lipophilicity, DNA binding kinetics, and cellular uptake. The calculated logP increase of ~0.5–1.0 log unit between the target compound and the non-methylated comparator provides a measurable parameter for correlating with biological outcomes [1].

In Vitro Antiviral Screening Applicability: Broad-Spectrum DNA Virus Replication Inhibition

Exploit the validated DNA intercalation mechanism of the indoloquinoxaline scaffold as a starting point for broad-spectrum antiviral screening. The enhanced lipophilicity conferred by the dual alkyl substitution is predicted to improve cell permeability relative to earlier-generation analogs like B-220, potentially achieving higher intracellular drug concentrations necessary for inhibiting herpesvirus or cytomegalovirus replication [1].

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